3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a dichlorophenyl group attached to an oxazole ring, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of similar compounds can lead to the accumulation of more toxic by-products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with suitable nitrile oxides, leading to the formation of the oxazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: The dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted dichlorophenyl derivatives. These products can be further utilized in different applications, including drug development and material science.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: An efficient catalyst in certain catalytic processes.
Uniqueness
3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid stands out due to its unique combination of the dichlorophenyl group and the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFMONJGUAVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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